N-(Cyclopent-2-en-1-yl)acetamide
Description
N-(Cyclopent-2-en-1-yl)acetamide is an acetamide derivative featuring a cyclopentenyl group attached to the nitrogen atom of the acetamide backbone. This unsaturated five-membered ring introduces unique steric and electronic properties compared to saturated or aromatic substituents. Acetamides, in general, are versatile scaffolds in medicinal chemistry, often modified to enhance bioavailability, solubility, or target specificity .
Properties
CAS No. |
78837-78-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-cyclopent-2-en-1-ylacetamide |
InChI |
InChI=1S/C7H11NO/c1-6(9)8-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3,(H,8,9) |
InChI Key |
ZXZMWNBIRZSKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopent-2-en-1-yl)acetamide typically involves the reaction of cyclopent-2-en-1-ylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopent-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Cyclopent-2-en-1-one derivatives.
Reduction: Cyclopent-2-en-1-ylamine or cyclopent-2-en-1-ol.
Substitution: Various substituted cyclopent-2-en-1-yl derivatives.
Scientific Research Applications
N-(Cyclopent-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclopent-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- N-Cyclohexylacetamide : Features a saturated six-membered cyclohexyl group, offering greater conformational flexibility but reduced ring strain compared to the cyclopentenyl moiety .
- N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide : Substituted with fluorophenyl and hydroxy groups, introducing electronegativity and hydrogen-bonding capacity .
- Quinazoline sulfonyl acetamides (e.g., Compounds 38–40): Complex substituents like methoxyphenyl and sulfonyl groups confer notable anticancer activity .
Physicochemical Properties
The cyclopentenyl group’s unsaturation may increase reactivity compared to saturated analogs like N-cyclohexylacetamide. The aminohexyl derivative’s solubility is superior due to its polar chain, while fluorophenyl substituents enhance lipophilicity .
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